molecular formula C14H11ClN4OS3 B2849466 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 864919-56-2

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2849466
CAS No.: 864919-56-2
M. Wt: 382.9
InChI Key: NLOAKNHYYDZYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H11ClN4OS3 and its molecular weight is 382.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of thiadiazole compounds for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were investigated for antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines. Among these, specific derivatives exhibited high selectivity and induced apoptosis in cancer cells, highlighting their potential as anticancer agents (A. Evren et al., 2019). Furthermore, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against certain cancer cell lines, underscoring the importance of structural variation in enhancing therapeutic efficacy (L. Yurttaş et al., 2015).

Antimicrobial and Anthelmintic Activities

Compounds incorporating the thiadiazole moiety have also been synthesized and assessed for their antimicrobial and anthelmintic properties. These studies indicate moderate activity against both bacterial and fungal strains, suggesting their potential use in treating various infections (P. Sah et al., 2014). Additionally, novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives were explored for VEGFR-2 inhibition, highlighting their possible applications in cancer therapy through targeting tumor angiogenesis (Mahsa Toolabi et al., 2022).

Structural and Spectroscopic Studies

Research has also focused on the structural elucidation of related compounds, facilitating the understanding of their biological activities. For example, the synthesis and characterization of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular interactions contributing to their potential pharmacological properties (N. Boechat et al., 2011).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS3/c1-8-6-21-13(16-8)17-11(20)7-22-14-18-12(19-23-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOAKNHYYDZYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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